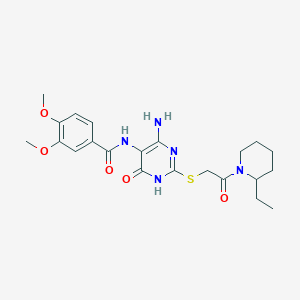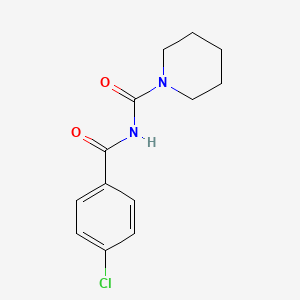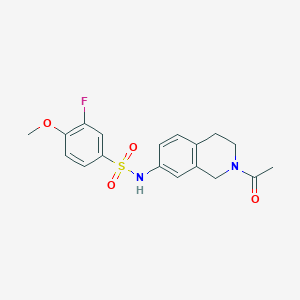
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorophore Research and Development
- Synthesis and Spectroscopy of Analogues : A study by Kimber et al. (2003) involved the synthesis and spectroscopic study of analogues related to Zinquin, a specific fluorophore for Zn(II). This research contributes to the understanding of compounds structurally similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide and their potential applications in detecting and imaging zinc ions in biological systems (Kimber et al., 2003).
Anticancer Research
- Development of Tubulin Polymerization Inhibitors : Srikanth et al. (2016) designed and synthesized 2‐anilino‐3‐aroylquinolines, exhibiting cytotoxic activity against various human cancer cell lines. These compounds are structurally related and highlight the potential of similar compounds in developing novel anticancer therapies (Srikanth et al., 2016).
Chemical Synthesis
- Copper-Catalyzed Aminocyclization : A study by Xia et al. (2016) discusses copper-catalyzed radical aminoarylation of acrylamide, demonstrating the versatility of related compounds in complex chemical synthesis (Xia et al., 2016).
Neurochemical Research
- Investigating Protein Kinase Inhibitors : Sumi et al. (1991) examined the inhibitory property of methoxybenzenesulfonamide derivatives on Ca2+/calmodulin-dependent protein kinase II, suggesting implications in neurochemical pathways and potential therapeutic applications (Sumi et al., 1991).
Crystal Structure Analysis
- Structural Aspects of Isoquinoline Derivatives : Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, contributing to the knowledge of crystal structures and properties of similar compounds (Karmakar et al., 2007).
Inhibitory Studies on Acetylcholine-receptor and -esterase
- Inhibition of Acetylcholine-receptor and -esterase : Research by Mautner and Bartels (1970) on p-nitrobenzene diazonium fluoroborate analogs, including their interaction with acetylcholine-receptor and -esterase, provides insights into the inhibition mechanisms that could be relevant for related sulfonamide derivatives (Mautner & Bartels, 1970).
Antimicrobial Studies
- Synthesis and Antimicrobial Study : Vanparia et al. (2010) synthesized and studied the antimicrobial activity of novel aminobenzenesulfonamide and its oxinates, demonstrating the potential of related compounds in antimicrobial applications (Vanparia et al., 2010).
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12(22)21-8-7-13-3-4-15(9-14(13)11-21)20-26(23,24)16-5-6-18(25-2)17(19)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIOGVHQDUPGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


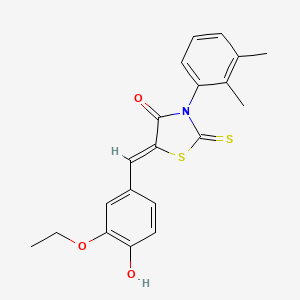
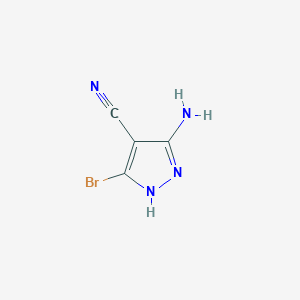



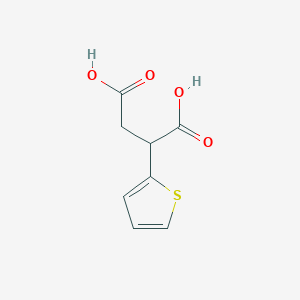
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)
